Stannane, ethyloxophenyl-

Description

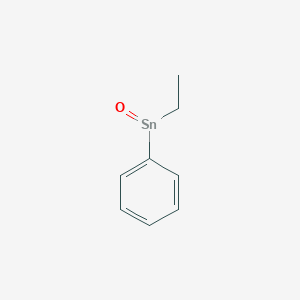

Stannane, ethyloxophenyl-, is an organotin compound characterized by the presence of an ethyl group and an oxophenyl moiety bonded to a tin (Sn) atom. While specific structural and synthetic details are scarce in publicly available literature, its nomenclature suggests a tin center coordinated with an ethyl group (C₂H₅) and a phenyl group substituted with an oxo (ketone) functional group (C₆H₄O) . Organotin compounds like this are historically significant in industrial applications, including catalysis, polymer stabilization, and biocides, though their usage has declined due to environmental and toxicity concerns .

The reactivity of ethyloxophenylstannane is likely influenced by the electron-withdrawing oxophenyl group, which may reduce the tin center’s nucleophilicity compared to alkyl-substituted stannanes. This hypothesis aligns with general trends in organotin chemistry, where substituents directly modulate reactivity .

Properties

CAS No. |

81928-42-9 |

|---|---|

Molecular Formula |

C8H10OSn |

Molecular Weight |

240.87 g/mol |

IUPAC Name |

ethyl-oxo-phenyltin |

InChI |

InChI=1S/C6H5.C2H5.O.Sn/c1-2-4-6-5-3-1;1-2;;/h1-5H;1H2,2H3;; |

InChI Key |

MPXPGCBVGMIVLD-UHFFFAOYSA-N |

Canonical SMILES |

CC[Sn](=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Stannane, ethyloxophenyl- can be synthesized through several methods, including stannylation and C-Sn coupling reactions. . The reaction conditions typically involve low temperatures and inert atmospheres to prevent oxidation and decomposition.

Industrial Production Methods

Industrial production of stannane, ethyloxophenyl- often involves large-scale stannylation reactions using tin tetrachloride and organometallic reagents. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

Stannane, ethyloxophenyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form tin oxides and other oxidation products.

Reduction: Reduction reactions can convert stannane, ethyloxophenyl- to lower oxidation state tin compounds.

Substitution: The ethyloxophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides, amines). Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to maintain the stability of the compound .

Major Products Formed

The major products formed from these reactions include tin oxides, reduced tin species, and substituted organotin compounds. These products have diverse applications in materials science, catalysis, and organic synthesis .

Scientific Research Applications

Stannane, ethyloxophenyl- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of stannane, ethyloxophenyl- involves coordination of the tin atom with various molecular targets. The tin atom can form bonds with oxygen, nitrogen, and other electronegative atoms, facilitating various chemical transformations. The compound’s effects are mediated through its interactions with molecular pathways involved in catalysis, oxidation-reduction reactions, and biological processes .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Observations :

- Substituent Effects: Ethyloxophenylstannane’s oxophenyl group likely increases its polarity compared to non-oxygenated analogs like tributylfluorostannane. This could influence solubility in polar solvents .

- Reactivity : Chlorotriphenylstannane is widely used in Stille cross-coupling reactions due to the chlorine leaving group, whereas ethyloxophenylstannane’s oxo group may favor different reaction pathways, such as nucleophilic acyl substitutions .

Toxicity and Regulatory Status

Notes:

- Organotin compounds with alkyl groups (e.g., tributyl-, dioctyl-) are heavily regulated due to bioaccumulation and endocrine disruption .

Environmental and Handling Considerations

- Environmental Persistence : Fluorinated stannanes (e.g., [175354-31-1]) are persistent organic pollutants, whereas ethyloxophenylstannane’s ester-like structure may allow faster hydrolysis in aquatic environments .

- Safety Protocols : Dibutyloxostannane requires hazard class 9 labeling during transport due to environmental toxicity . Similar precautions may apply to ethyloxophenylstannane.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.